molecular formula C8H6N8 B5849691 Phenylenebistetrazole

Phenylenebistetrazole

Cat. No.: B5849691
M. Wt: 214.19 g/mol
InChI Key: OQTRDGZKQAZJNM-UHFFFAOYSA-N
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Description

Phenylenebistetrazole is a bicyclic organic compound featuring two tetrazole rings connected by a phenyl group. Tetrazoles, characterized by a five-membered ring containing four nitrogen atoms, are widely recognized as bioisosteres for carboxylic acids due to their similar acidity and electronic properties .

Preparation Methods

The synthesis of phenylenebistetrazole typically involves the reaction of aromatic amines with sodium azide under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Phenylenebistetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using water radical cations under ambient conditions, leading to the formation of quaternary ammonium cations . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Biology of Tetrazoles

As of April 10, 2016, there were 112 tetrazole cocrystal structures in the protein data bank . These structures provide valuable information for studying the interactions of tetrazole moieties with receptors, which is helpful in structure-based drug design .

Applications in Drug Design

Tetrazoles are considered bioisosteres of carboxylic acids, meaning they can mimic the properties of carboxylic acids in biological systems due to their similar size, pKa values, and spatial arrangement of heteroatom lone pairs . Tetrazoles can engage in up to four hydrogen bonds through their nitrogen σ-lone pairs and can act as metal chelators .

Case Study: β-catenin/Tcf Inhibition
In one study, a tetrazole ring was used to replace the carboxyl group of D16, a critical binding element of human Tcf, to disrupt β-catenin/Tcf interactions . The tetrazole derivative (molecular weight of 230 Da) exhibited a KdK_d of 0.531 μM for binding to β-catenin and a KiK_i of 3.14 μM for disrupting β-catenin/Tcf interactions .

Anticancer Potential

Molecular docking studies have explored the anticancer potential of phenylenebistetrazole derivatives .

  • TP53 and NF-KAPPA-B Interactions 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides (6d) showed potent interaction with TP53 and NF-KAPPA-B, with binding energies of -11.8 kJ/mol and -10.9 kJ/mol, respectively .
  • Caspase-3 Interaction 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl) acetamides (6f) exhibited a strong interaction with caspase-3, with a binding energy of -10.0 kJ/mol, suggesting their potential as therapeutic agents .

These findings were further supported by 100 ns molecular dynamics (MD) simulations .

Energetic Materials

Energetic heterocycles like tetrazoles exhibit high density, heats of formation, and oxygen balance . Theoretical studies suggest that this compound derivatives can be used as energetic materials . Phenylene-bridged isoxazole and tetrazole-1-ol derivatives have been synthesized as green energetic materials with good thermal stabilities (167–340 °C) and acceptable densities (around 1.51 g cm3^{-3}) . The excellent detonation properties of these bridged compounds make them suitable for space and military applications .

Multicomponent Reactions for Tetrazole Synthesis

Multicomponent reactions (MCRs) are used for the preparation of substituted tetrazole derivatives . The Ugi tetrazole four-component reaction (UT-4CR) is a prominent method in this area .

Bioactive Compounds from Natural Sources

Mechanism of Action

The mechanism of action of phenylenebistetrazole involves its interaction with specific molecular targets. For example, some derivatives of tetrazoles inhibit the fungal enzyme cytochrome P450, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells. The molecular pathways involved in these interactions are still being studied to fully understand the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Tetrazole Derivatives

Compound CAS Number Molecular Formula Applications Key Properties
Phenylenebistetrazole Not reported C₆H₄(N₄)₂ Energetic materials, drug design High nitrogen content, thermal stability
5-Phenyltetrazole 18039-42-4 C₇H₆N₄ Ligand synthesis, corrosion inhibition Stable, low toxicity
Pentylenetetrazole 54-95-5 C₆H₁₀N₄ Convulsant research, CNS stimulant GABA-A receptor antagonist

Thermal and Chemical Stability

  • This compound: The biphenyl-tetrazole linkage enhances thermal resistance, making it suitable for high-energy materials. Its stability surpasses monocyclic tetrazoles due to increased aromatic conjugation .
  • 5-Phenyltetrazole : Exhibits moderate stability, commonly used in metal-organic frameworks (MOFs) due to its chelating ability. Safety data sheets highlight precautions for handling dust and vapors .
  • Pentylenetetrazole : Less thermally stable; primarily used in neuropharmacology to induce seizures in animal models via GABA receptor antagonism .

Biological Activity

Phenylenebistetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, characterization, and biological activity of this compound derivatives, emphasizing their potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through various multicomponent reactions, which allow for the introduction of different substituents that can enhance its biological activity. The synthesis typically involves the reaction of phenylene derivatives with tetrazole precursors. For instance, recent studies have highlighted the successful synthesis of bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives that exhibit enhanced cytotoxic properties against cancer cell lines such as MDA-MB-231 .

Biological Activity Overview

The biological activities of this compound and its derivatives can be categorized into several key areas:

  • Cytotoxicity : Many derivatives have shown promising cytotoxic effects against various cancer cell lines. For example, one study reported that specific bis(1,2,4-triazolo) compounds induced apoptosis in MDA-MB-231 cells by upregulating pro-apoptotic factors like P53 and caspases while downregulating anti-apoptotic proteins such as Bcl2 .
  • Enzyme Inhibition : this compound derivatives have been studied for their ability to inhibit key enzymes involved in cancer progression. Compounds demonstrated significant inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and PARP-1 (Poly (ADP-ribose) polymerase), with IC50 values indicating potent effects at low concentrations .
  • Antiproliferative Activity : The antiproliferative effects of these compounds have been evaluated using MTT assays on various cell lines. For instance, a study highlighted that certain synthesized triazole derivatives exhibited significant inhibition of cell viability in human malignant melanoma A375 cells .

Case Study 1: Cytotoxicity in Breast Cancer Cells

A notable investigation focused on the cytotoxic effects of this compound derivatives on MDA-MB-231 breast cancer cells. The study found that compound 8i exhibited an IC50 value of 0.33 μM, significantly better than the standard drug Erlotinib. Treatment with this compound resulted in a 38-fold increase in apoptosis compared to control groups, indicating its potential as a therapeutic agent against aggressive breast cancer .

CompoundIC50 (μM)Apoptosis InductionTarget Enzyme
8i0.3338-foldPARP-1
ErlotinibN/AControlN/A

Case Study 2: Antiproliferative Effects

In another study assessing antiproliferative activity against A375 melanoma cells, several this compound derivatives were tested at concentrations of 10 µM and 30 µM. Results showed a decrease in cell viability ranging from 4% to 10% at higher concentrations compared to controls. Furthermore, fibroblast cell viability increased significantly upon treatment with certain compounds, suggesting a selective cytotoxic profile favoring cancerous over normal cells .

CompoundConcentration (µM)Viability (%) at 10 µMViability (%) at 30 µM
1a1090.3180.31
1b3095.8591.41

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Phenylenebistetrazole to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and purification techniques (e.g., recrystallization, column chromatography). For example, using HPLC to monitor reaction progress and NMR spectroscopy to confirm structural integrity ensures purity . Stability during synthesis should be assessed via thermogravimetric analysis (TGA) to identify decomposition thresholds.

Q. What analytical techniques are most effective for characterizing this compound’s molecular structure and purity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) : Assign proton and carbon environments to confirm bond connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula.
  • X-ray Diffraction (XRD) : Resolve crystal structure and packing behavior.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% for research-grade samples) .

Q. What factors influence the stability of this compound under varying environmental conditions?

  • Methodological Answer : Stability studies should assess:

  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Photostability : Expose samples to controlled UV-Vis light and monitor degradation via UV spectroscopy.
  • Hydrolytic Stability : Test solubility and reactivity in aqueous buffers (pH 1–14) . Store samples in inert atmospheres (argon) to prevent oxidation.

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with tailored electronic or energetic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and band gaps .
  • Molecular Dynamics (MD) : Simulate interactions with solvents or co-crystals to optimize solubility or stability.
  • Quantitative Structure-Property Relationship (QSPR) : Correlate substituent effects (e.g., electron-withdrawing groups) with explosive sensitivity or thermal stability .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of existing data with strict inclusion criteria (e.g., calibration standards, instrument precision). Replicate experiments under controlled conditions (e.g., adiabatic calorimetry for ΔHf measurements). Use statistical tools (e.g., Grubbs’ test) to identify outliers and validate reproducibility .

Q. What experimental design strategies minimize confounding variables when studying this compound’s reactivity in multicomponent systems?

  • Methodological Answer :

  • Factorial Design : Systematically vary parameters (e.g., stoichiometry, solvent polarity) to isolate dominant factors.
  • Control Groups : Include inert analogs (e.g., phenyl derivatives without tetrazole groups) to differentiate chemical vs. physical interactions.
  • In Situ Monitoring : Use Raman spectroscopy or real-time mass loss analysis to track reaction pathways .

Q. Data Presentation Guidelines

  • Tables : Use Roman numerals for labeling. Include footnotes to define abbreviations (e.g., "Tdec" for decomposition temperature) .
  • Figures : Ensure color accessibility (e.g., avoid red-green contrasts) and provide error bars for replicated measurements .

Q. Ethical and Reproducibility Considerations

  • Data Transparency : Publish raw datasets (e.g., crystallographic data in CIF format) in supplementary materials .
  • Replication Protocols : Detail experimental conditions (e.g., humidity levels during synthesis) to enable independent validation .

Properties

IUPAC Name

5-[2-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N8/c1-2-4-6(8-11-15-16-12-8)5(3-1)7-9-13-14-10-7/h1-4H,(H,9,10,13,14)(H,11,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTRDGZKQAZJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901863
Record name NoName_1038
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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